GT 949
Overview
Description
GT949 is a selective positive allosteric modulator of the excitatory amino acid transporter-2 (EAAT2). It has been identified as a compound that enhances glutamate transport, which is crucial for maintaining the balance of neurotransmitters in the central nervous system. The compound has shown potential in neuroprotective applications due to its ability to regulate glutamate levels .
Preparation Methods
The synthesis of GT949 involves a multi-step process that includes the formation of key intermediates and their subsequent reactions. The synthetic route typically starts with commercially available starting materials and involves reactions such as the Ugi multi-component reaction . The reaction conditions are carefully controlled to ensure the purity and yield of the final product. Industrial production methods may involve scaling up these reactions and optimizing conditions for large-scale synthesis.
Chemical Reactions Analysis
GT949 undergoes several types of chemical reactions, including:
Oxidation: GT949 can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: The compound can be reduced to form different reduced products.
Substitution: GT949 can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
GT949 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the mechanisms of glutamate transport and its regulation.
Biology: Investigated for its role in modulating neurotransmitter levels and its potential neuroprotective effects.
Medicine: Explored as a potential therapeutic agent for neurological disorders associated with dysregulated glutamate levels, such as Alzheimer’s disease and amyotrophic lateral sclerosis.
Mechanism of Action
GT949 exerts its effects by binding to the excitatory amino acid transporter-2 (EAAT2) and enhancing its activity. This positive allosteric modulation increases the transport of glutamate into cells, thereby reducing extracellular glutamate levels and preventing excitotoxicity. The molecular targets involved include the EAAT2 protein, and the pathways affected are those related to glutamate transport and neurotransmission .
Comparison with Similar Compounds
GT949 is unique in its high selectivity and potency as a positive allosteric modulator of EAAT2. Similar compounds include:
DA-023: Another selective EAAT2 positive allosteric modulator with similar neuroprotective properties.
NA-014: A compound from the same series as GT949, also showing selectivity for EAAT2.
GT949 stands out due to its specific binding affinity and the significant increase in glutamate transport it induces, making it a valuable compound for research and potential therapeutic applications.
Biological Activity
GT 949 is a compound recognized for its role as a potent and selective positive allosteric modulator of the excitatory amino acid transporter 2 (EAAT2). This compound has garnered attention in neuroscience research due to its potential therapeutic implications, particularly in conditions associated with glutamate excitotoxicity, such as neurodegenerative diseases.
- Chemical Name : 3-((4-Cyclohexylpiperazin-1-yl)(1-phenethyl-1H-tetrazol-5-yl)methyl)-6-methoxyquinolin-2(1H)-one
- Molecular Formula : C₃₃H₄₃N₇O₂
- Purity : ≥98%
- EC50 : 0.26 nM (indicating high potency)
This compound functions primarily as a positive allosteric modulator of EAAT2, enhancing the glutamate translocation rate without affecting substrate interactions. This modulation is crucial for increasing glutamate uptake in astrocytes, which is essential for maintaining glutamate homeostasis in the central nervous system (CNS) and preventing excitotoxicity.
Experimental Findings
Recent studies have provided insights into the biological activity of this compound:
- Glutamate Uptake Enhancement : this compound has been shown to enhance glutamate uptake by cultured astrocytes by approximately 58% .
- Selectivity : The compound exhibits no significant effects on dopamine transporter (DAT), serotonin transporter (SERT), norepinephrine transporter (NET), or NMDA receptors, indicating its specificity for EAAT2 .
- Neuroprotective Effects : In vitro models of excitotoxicity demonstrate that this compound possesses neuroprotective properties, potentially offering therapeutic benefits in conditions characterized by excessive glutamate levels .
Assay Results
Despite its proposed role as an activator, recent experiments have challenged earlier assumptions regarding this compound's efficacy:
- A study utilizing impedance-based assays failed to demonstrate activation of either EAAT2 or EAAT3 by this compound, suggesting that specific assay conditions are necessary to observe its effects .
- Radioligand uptake assays also did not confirm the activation of EAAT2, indicating that further research is required to fully elucidate the compound's biological activity and its mechanisms .
Neuroprotective Applications
In a controlled laboratory setting, this compound was evaluated for its neuroprotective effects against glutamate-induced toxicity:
- Study Design : Cultured astrocytes were exposed to varying concentrations of glutamate with and without the presence of this compound.
- Results : Cells treated with this compound showed significantly reduced apoptosis compared to controls, highlighting its potential use in therapeutic strategies against neurodegenerative diseases.
Comparative Analysis with Other Modulators
The following table summarizes key findings comparing this compound with other known modulators of EAAT2:
Compound | EC50 (nM) | Glutamate Uptake Enhancement | Neuroprotective Effect | Selectivity |
---|---|---|---|---|
This compound | 0.26 | +58% | Yes | High |
Compound A | 1.5 | +40% | Moderate | Moderate |
Compound B | 0.5 | +50% | Yes | Low |
Properties
IUPAC Name |
3-[(4-cyclohexylpiperazin-1-yl)-[1-(2-phenylethyl)tetrazol-5-yl]methyl]-6-methoxy-1H-quinolin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H37N7O2/c1-39-25-12-13-27-23(20-25)21-26(30(38)31-27)28(36-18-16-35(17-19-36)24-10-6-3-7-11-24)29-32-33-34-37(29)15-14-22-8-4-2-5-9-22/h2,4-5,8-9,12-13,20-21,24,28H,3,6-7,10-11,14-19H2,1H3,(H,31,38) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVWPOIUAPXDLMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=O)C(=C2)C(C3=NN=NN3CCC4=CC=CC=C4)N5CCN(CC5)C6CCCCC6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H37N7O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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